molecular formula C14H17N B2892663 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 1936186-34-3

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No. B2892663
CAS RN: 1936186-34-3
M. Wt: 199.297
InChI Key: UODCZKFJFLNXBN-UHFFFAOYSA-N
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Description

“2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene” is a chemical compound . It is a versatile intermediate in the synthesis of carbocyclic nucleosides .


Synthesis Analysis

The synthesis of “2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene” involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene” is complex and has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene” are diverse. For instance, it can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The bicyclic structure of 2-azabicyclo[3.2.1]octanes, which includes our compound of interest, is particularly significant in the field of drug discovery . These structures are often found in bioactive molecules, making them prime candidates for the development of new medications. The unique shape and electronic distribution of these compounds allow them to interact with biological targets in ways that can be therapeutically beneficial.

Synthesis of Alkaloid Compounds

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The synthesis of tropane alkaloids, which have a wide array of biological activities, often involves the construction of an 8-azabicyclo[3.2.1]octane scaffold . Our compound can serve as a precursor or intermediate in the stereoselective synthesis of these complex molecules.

Development of Ion Uptake Systems

The related compound, 2-oxa-3-azabicyclo[2.2.1]hept-5-ene, has been shown to form duplexes capable of acting as ion uptake systems . By extension, 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene could be modified to create selective ion receptors, which are useful in sensing or separation technologies for various ions.

Biomass Valorization

Research into the valorization of biomass-derived compounds often explores the transformation of bicyclic nitrogen-containing heterocycles . Our compound could potentially be derived from biomass sources, contributing to sustainable chemistry practices and the development of green technologies.

Total Synthesis of Complex Molecules

The 2-azabicyclo[3.2.1]octane core is a key synthetic intermediate in the total synthesis of several target molecules . Its incorporation into complex synthetic routes underscores its importance in constructing molecules with precise structural and stereochemical requirements.

Photocatalysis and Photochemical Transformations

Researchers working on photocatalysis and photochemical transformations are interested in the reactivity of aziridines and related bicyclic structures . The compound could be involved in studies exploring new photochemical pathways, potentially leading to the discovery of novel reactions and synthetic methods.

Safety And Hazards

The safety data sheet for a similar compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is classified as Acute Tox. 4 Oral - Skin Sens. 1 and is combustible .

Future Directions

The future directions for “2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene” could involve further functionalization to build up a library of bridged aza-bicyclic structures . This could open up new possibilities for the synthesis of carbocyclic nucleosides .

properties

IUPAC Name

2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODCZKFJFLNXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(N1CC3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene

CAS RN

1936186-34-3
Record name 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
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